Tetrazolo[1,5-a]quinoline-4-carbaldehyde
Overview
Description
Tetrazolo[1,5-a]quinoline-4-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. The fusion of the tetrazole ring with the quinoline nucleus enhances its pharmacological properties, making it a valuable scaffold for drug development .
Mechanism of Action
Target of Action
Tetrazolo[1,5-a]quinoline-4-carbaldehyde is primarily targeted towards various bacterial and fungal strains. It has shown significant antimicrobial activity against Gram-positive Bacillus subtilis, Gram-negative Escherichia coli, and two fungi, Candida albicans and Aspergillus niger . These organisms are the primary targets of this compound.
Mode of Action
It is known that the compound interacts with its targets, leading to significant antimicrobial activity . The tetrazole group, which is considered as a carboxylic group pharmacophore, possesses a wide range of biological activities . This suggests that the compound may interact with its targets through the tetrazole group, leading to its antimicrobial effects.
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical pathways in the target organisms, leading to their inhibition or death .
Result of Action
The primary result of the action of this compound is the inhibition of growth or killing of the target organisms. This is evidenced by its significant antimicrobial activity against various bacterial and fungal strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]quinoline-4-carbaldehyde typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with sodium azide in a mixture of dimethyl sulfoxide (DMSO) and acetic acid (AcOH). The reaction proceeds through nucleophilic substitution, forming the tetrazole ring fused to the quinoline nucleus .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tetrazolo[1,5-a]quinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) for azide substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted tetrazoloquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Tetrazolo[1,5-a]quinoline-4-carbonitrile
- Tetrazolo[1,5-a]quinoline-4-carboxylic acid
- Tetrazolo[1,5-a]quinoline-4-methyl
Comparison: Tetrazolo[1,5-a]quinoline-4-carbaldehyde stands out due to its aldehyde functional group, which allows for further chemical modifications and derivatization. This makes it a versatile intermediate in organic synthesis compared to its nitrile, carboxylic acid, and methyl counterparts .
Biological Activity
Tetrazolo[1,5-a]quinoline-4-carbaldehyde is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.
Overview of Biological Activity
This compound exhibits a broad spectrum of biological activities, particularly antimicrobial effects against various pathogens. The compound's unique structure, which combines a tetrazole ring with a quinoline nucleus, enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Key findings include:
- Bacterial Activity : Effective against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).
- Fungal Activity : Exhibits antifungal properties against Candida albicans and Aspergillus niger .
The mechanism by which this compound exerts its antimicrobial effects involves interference with essential biochemical pathways in target organisms. This disruption leads to the inhibition of growth or cell death .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Synthesis and Antimicrobial Evaluation :
- Antimalarial Potential :
- Corrosion Inhibition :
Comparative Analysis of Biological Activities
To highlight the efficacy of this compound compared to similar compounds, the following table summarizes key biological activities:
Compound | Antimicrobial Activity | Antimalarial Activity | Corrosion Inhibition |
---|---|---|---|
This compound | Significant | Moderate to High | Effective |
Tetrazolo[1,5-a]quinoline-4-carbonitrile | Moderate | Low | Not Studied |
Tetrazolo[1,5-a]quinoline-4-carboxylic acid | Low | Moderate | Not Studied |
Properties
IUPAC Name |
tetrazolo[1,5-a]quinoline-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O/c15-6-8-5-7-3-1-2-4-9(7)14-10(8)11-12-13-14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAKFCBUSIIVCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=NN=NN23)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367925 | |
Record name | tetrazolo[1,5-a]quinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121497-03-8 | |
Record name | tetrazolo[1,5-a]quinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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